molecular formula C10H19N3 B6362291 5-(2-Methylpiperazin-1-yl)pentanenitrile CAS No. 1240570-28-8

5-(2-Methylpiperazin-1-yl)pentanenitrile

Cat. No.: B6362291
CAS No.: 1240570-28-8
M. Wt: 181.28 g/mol
InChI Key: VJEGSJWRZQEKAB-UHFFFAOYSA-N
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Description

5-(2-Methylpiperazin-1-yl)pentanenitrile is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol It is characterized by the presence of a piperazine ring substituted with a methyl group and a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpiperazin-1-yl)pentanenitrile typically involves the reaction of 2-methylpiperazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 5-bromopentanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperazin-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methylpiperazin-1-yl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperazin-1-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinepentanenitrile: Similar structure but without the methyl group on the piperazine ring.

    2-Methylpiperazine: Lacks the pentanenitrile chain.

    5-Bromopentanenitrile: Contains a bromine atom instead of the piperazine ring.

Uniqueness

5-(2-Methylpiperazin-1-yl)pentanenitrile is unique due to the presence of both the piperazine ring and the nitrile group, which confer specific chemical and biological properties. The methyl substitution on the piperazine ring can influence the compound’s reactivity and interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(2-methylpiperazin-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10-9-12-6-8-13(10)7-4-2-3-5-11/h10,12H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEGSJWRZQEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294305
Record name 2-Methyl-1-piperazinepentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240570-28-8
Record name 2-Methyl-1-piperazinepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240570-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-piperazinepentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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